6-Hydroxy-1H-indole-3-carboxylic acid
Overview
Description
6-Hydroxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-hydroxy-1h-indole-3-carboxylic acid, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a variety of biological effects, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Hydroxy-1H-indole-3-carboxylic acid are largely derived from its indole core. Indole derivatives have been found to interact with multiple receptors, making them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-indole-3-carboxylic acid typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
6-Hydroxy-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Similar in structure but lacks the hydroxy group at the 6-position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position but no hydroxy group at the 6-position.
Uniqueness
6-Hydroxy-1H-indole-3-carboxylic acid is unique due to the presence of both a hydroxy group at the 6-position and a carboxylic acid group at the 3-position. This unique structure allows it to participate in specific chemical reactions and biological interactions that other indole derivatives may not .
Properties
IUPAC Name |
6-hydroxy-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-6-7(9(12)13)4-10-8(6)3-5/h1-4,10-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYORHELBFKLYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598111 | |
Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-78-3 | |
Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24370-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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